molecular formula C13H24N2O4 B3004101 O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate CAS No. 2306248-46-2

O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate

Cat. No. B3004101
CAS RN: 2306248-46-2
M. Wt: 272.345
InChI Key: CVMRVIPMDLABQQ-ZJUUUORDSA-N
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Description

O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a compound that is likely to be an intermediate or a derivative used in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural motifs discussed in the papers can be related to the compound . The tert-butyl and ethyl groups suggest that it is a substituted piperidine, which is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that start from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, as described in the first paper, involves a series of reactions starting from 4-methylpyridinium. This includes an SN2 substitution, borohydride reduction, oxidation, and acylation steps to obtain the target product with a high total yield of 80.2% . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to introduce the specific substituents and stereochemistry.

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl and ethyl groups are ester substituents, which could influence the molecule's reactivity and physical properties. The stereochemistry indicated by (2S,5R) is crucial for the molecule's biological activity and could affect the synthesis route chosen to ensure the correct configuration is obtained.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing related compounds suggest that the piperidine ring can undergo various transformations, including alkylation, reduction, oxidation, and acylation . The presence of amino and ester groups in the compound would allow for further functionalization or participation in reactions such as amide bond formation, which is a common reaction in peptide chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, we can infer from related compounds that the presence of tert-butyl and ethyl esters would likely make the compound more lipophilic, which could affect its solubility and membrane permeability. The amino group would contribute to the compound's basicity and could form salts with acids, which is often used to improve the solubility of pharmaceutical compounds.

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMRVIPMDLABQQ-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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